1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a morpholine ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole derivative, followed by the introduction of the propanol chain and finally the attachment of the morpholine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis machines, and stringent quality control measures to ensure consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound may be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)butan-2-ol: Similar structure but with an additional carbon in the chain.
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-11-22(12-16(2)25-15)13-17(24)14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-10,15-17,24H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPOPVDLPKRBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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